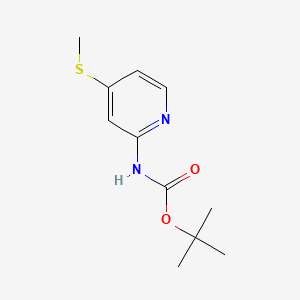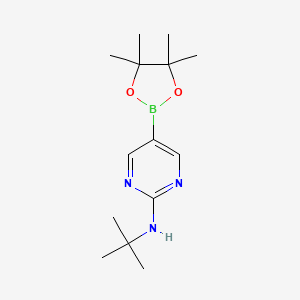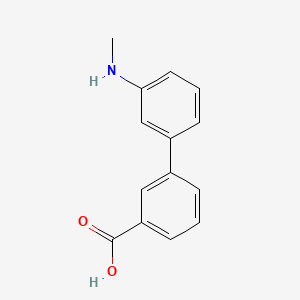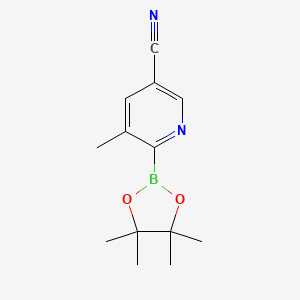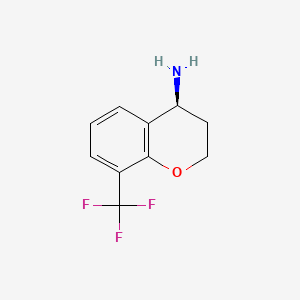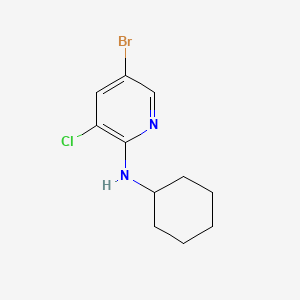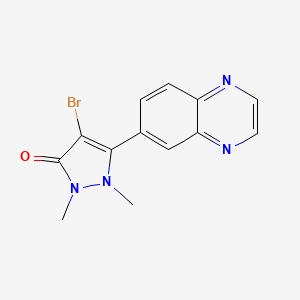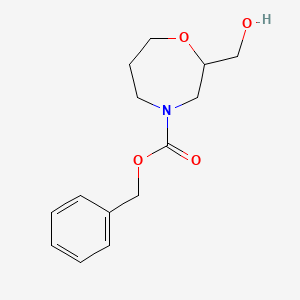
N-Cbz-2-(hydroxymethyl)homomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cbz-2-(hydroxymethyl)homomorpholine, also known as benzyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, is a useful research chemical . It has a molecular weight of 265.30 and a molecular formula of C14H19NO4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H19NO4 . The InChI representation of the molecule is InChI=1S/C14H19NO4/c16-10-13-9-15 (7-4-8-18-13)14 (17)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.309. It has a complexity of 279 and a topological polar surface area of 59 . It has 4 rotatable bonds, and its XLogP3 is 1 .科学的研究の応用
Adsorption and Environmental Remediation
N-Cbz-2-(hydroxymethyl)homomorpholine and its derivatives, like Carbamazepine (CBZ), have been studied extensively in environmental science, particularly in water treatment and environmental remediation. The presence of CBZ in the environment, especially in water sources, is a concern due to its persistence and potential toxic effects. Studies have focused on the adsorption mechanisms and efficiency of various materials, such as activated carbon and biochar, in removing CBZ from aqueous solutions. For instance, Décima et al. (2021) discussed the fate of CBZ in the urban water cycle, emphasizing the significance of adsorption as a method for its removal. The study highlighted that adsorption onto activated carbon and biochar, influenced by factors like physicochemical characteristics and operational conditions, is a preferable method due to its economic and operational advantages (Décima et al., 2021).
Biological and Pharmacological Research
The compound and its analogs are also central to pharmacological and biological research. CBZ, for instance, is used in treating various neurological and psychiatric disorders. Its efficacy, adverse drug reactions (ADRs), and the underlying mechanisms are critical areas of research. Fricke-Galindo et al. (2018) discussed the clinical features, mechanisms, and management of CBZ-induced ADRs, emphasizing the importance of understanding these factors for safer treatment outcomes (Fricke-Galindo et al., 2018). Additionally, studies like Hai et al. (2018) delved into the occurrences, toxicological effects, and removal of CBZ by wastewater treatment technologies, highlighting the compound's role as an anthropogenic marker in assessing water quality (Hai et al., 2018).
Molecular and Genetic Studies
At the molecular level, research has explored the genetic predispositions to adverse reactions caused by CBZ and other similar compounds. For example, Chung et al. (2010) discussed the genetic association between certain genes and CBZ-induced Stevens-Johnson syndrome, emphasizing the significance of genetic screening before treatment initiation (Chung et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-Cbz-2-(hydroxymethyl)homomorpholine can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2-Piperidone", "Benzyl chloroformate", "2-(Hydroxymethyl)morpholine", "Triethylamine", "Diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethyl acetate", "Chloroform" ], "Reaction": [ "Step 1: Protection of the amine group of 2-piperidone with benzyl chloroformate in the presence of triethylamine to obtain N-Boc-2-piperidone.", "Step 2: Reaction of N-Boc-2-piperidone with 2-(hydroxymethyl)morpholine in the presence of diisopropylethylamine to obtain N-Boc-2-(hydroxymethyl)homomorpholine.", "Step 3: Deprotection of the Boc group using hydrochloric acid to obtain 2-(hydroxymethyl)homomorpholine.", "Step 4: Protection of the hydroxyl group of 2-(hydroxymethyl)homomorpholine with benzyl chloroformate in the presence of triethylamine to obtain N-Cbz-2-(hydroxymethyl)homomorpholine.", "Step 5: Purification of the final product using a combination of sodium bicarbonate, sodium sulfate, methanol, ethyl acetate, and chloroform." ] } | |
CAS番号 |
1256633-21-2 |
分子式 |
C13H12BrFO3 |
分子量 |
315.13 g/mol |
IUPAC名 |
1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H12BrFO3/c14-10-7-8(1-2-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) |
InChIキー |
RJFMYUWHXLZDOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC(OC1)CO)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CC(CCC1=O)(C2=CC(=C(C=C2)F)Br)C(=O)O |
同義語 |
N-Cbz-2-(hydroxyMethyl)hoMoMorpholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)
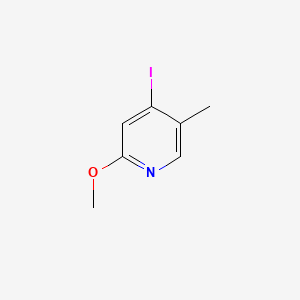
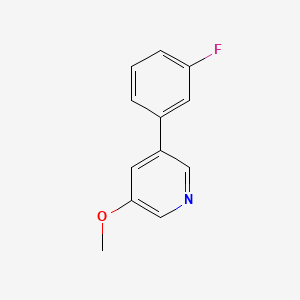
![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)


![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)
